molecular formula C8H14ClN3O2 B4843941 Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B4843941
M. Wt: 219.67 g/mol
InChI Key: GGBWFRLSLQNBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN3O2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
  • Ethyl 4-amino-1H-pyrazole-3-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and amino groups enhance its solubility and reactivity, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

ethyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-11-5-6(9)7(10-11)8(12)13-4-2;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBWFRLSLQNBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.